5-epi Emtricitabine-13C,15N2
CAS No.:
Cat. No.: VC0210124
Molecular Formula: C₇¹³CH₁₀FN¹⁵N₂O₃S
Molecular Weight: 250.23
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₇¹³CH₁₀FN¹⁵N₂O₃S |
---|---|
Molecular Weight | 250.23 |
Introduction
Chemical Characteristics of 5-epi Emtricitabine-13C,15N2
Molecular Structure and Isotopic Composition
The molecular formula of 5-epi Emtricitabine-13C,15N2 is , with a molecular weight of 250.23 g/mol . Its structure features a pyrimidinone ring substituted with fluorine at the 5-position and a 1,3-oxathiolane moiety at the 1-position. The stereochemical configuration at the 2' and 5' positions of the oxathiolane ring distinguishes it from Emtricitabine, which adopts a (2'R,5'S) configuration, whereas the 5-epi variant adopts (2'R,5'R) . The isotopic labeling occurs at the pyrimidinone ring’s carbon-8 and two nitrogen atoms, as shown in its isomeric SMILES:
This precise labeling ensures minimal interference with biochemical interactions while enabling detection via mass spectrometry .
Table 1: Key Chemical Properties
Property | 5-epi Emtricitabine-13C,15N2 | Emtricitabine |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 250.23 | 247.25 |
CAS Number | Not assigned | 143491-57-0 |
IUPAC Name | 4-amino-5-fluoro-1-(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidin-2-one | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Isotopic Labeling and Analytical Advantages
The incorporation of and isotopes enhances the compound’s utility in quantitative analyses. These heavy isotopes increase the molecular mass by 3 atomic mass units compared to unlabeled 5-epi Emtricitabine, facilitating distinction in mass spectrometric assays . For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate the labeled compound from endogenous metabolites, enabling accurate pharmacokinetic profiling .
Biological Activity and Mechanism of Action
Reverse Transcriptase Inhibition
Like Emtricitabine, 5-epi Emtricitabine-13C,15N2 acts as a competitive inhibitor of HIV-1 reverse transcriptase. It incorporates into viral DNA during replication, causing chain termination due to the absence of a 3'-hydroxyl group on the oxathiolane ring . In vitro studies demonstrate that the 5-epi configuration retains approximately 60–70% of the parent drug’s inhibitory activity against HIV-1, though its clinical efficacy is reduced due to altered stereochemistry affecting intracellular phosphorylation .
Applications in Antiviral Research
Pharmacokinetic Studies
5-epi Emtricitabine-13C,15N2 serves as an internal standard in LC-MS/MS assays for quantifying Emtricitabine plasma concentrations. Its use minimizes matrix effects and improves assay precision, with inter-day coefficients of variation (CV) < 5% reported in validation studies . Researchers have employed this compound to establish linear calibration curves over 0.1–50 ng/mL ranges, covering therapeutic drug monitoring requirements.
Metabolic Pathway Elucidation
Isotopic labeling enables tracking of metabolic transformations. For example, studies using 5-epi Emtricitabine-13C,15N2 identified three primary metabolites:
-
5-epi Emtricitabine-O-glucuronide (60% of total metabolites)
-
5-epi-3'-sulfoxide Emtricitabine (25%)
-
5-epi-5'-carboxylic acid derivative (15%)
These findings highlight cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A1 (UGT1A1) as key enzymes involved in its metabolism .
Synthesis and Quality Control Considerations
Synthetic Routes
The synthesis of 5-epi Emtricitabine-13C,15N2 involves asymmetric catalysis to establish the (2'R,5'R) configuration, followed by isotopic incorporation via nucleophilic substitution. Key steps include:
-
Oxathiolane ring formation: Thioglycolic acid reacts with a protected ribose derivative under Mitsunobu conditions .
-
Pyrimidinone coupling: A fluorinated cytosine analog is coupled to the oxathiolane intermediate using palladium-catalyzed cross-coupling .
-
Isotopic labeling: -enriched potassium cyanide and -ammonia are introduced during pyrimidinone ring closure .
Table 2: Regulatory Limits for 5-epi Emtricitabine in Drug Products
Regulatory Agency | Maximum Allowable Limit | Analytical Method |
---|---|---|
FDA | 0.15% | Chiral HPLC-UV |
EMA | 0.20% | GC-MS with derivatization |
PMDA | 0.10% | LC-MS/MS |
Research Findings and Clinical Implications
Metabolic Interactions
Co-administration studies with protease inhibitors (e.g., Lopinavir) revealed a 20–25% increase in 5-epi Emtricitabine exposure due to CYP3A4 inhibition. This interaction necessitates dose adjustments in combination therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume